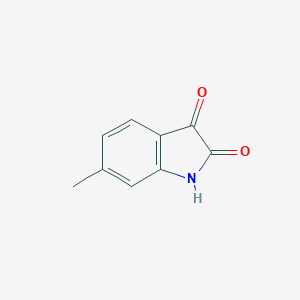

6-Methylisatin

Descripción general

Descripción

Mecanismo De Acción

Target of Action

6-Methylisatin, a derivative of isatin, has been found to exhibit diverse pharmacological activities. The primary targets of this compound are believed to be enzymes such as COX-2 , alpha-amylase , and alpha-glucosidase . These enzymes play crucial roles in inflammation and diabetes, respectively .

Mode of Action

This compound exhibits its anti-inflammatory action by targeting COX-2 and altering the TNF-a-induced expression of ICAM-1 . For antidiabetic action, it acts by inhibiting alpha-amylase and alpha-glucosidase . These interactions result in the suppression of inflammation and the reduction of blood sugar levels, respectively.

Biochemical Pathways

For instance, the inhibition of COX-2 can affect the prostaglandin synthesis pathway , leading to reduced inflammation . Similarly, the inhibition of alpha-amylase and alpha-glucosidase can impact the carbohydrate digestion pathway , resulting in lower blood sugar levels .

Pharmacokinetics

It is known that the compound has a molecular weight of 16116, which suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets. By inhibiting COX-2, it can reduce inflammation at the cellular level . By inhibiting alpha-amylase and alpha-glucosidase, it can lower blood sugar levels . These effects can contribute to the compound’s therapeutic potential in treating conditions such as inflammation and diabetes.

Análisis Bioquímico

Biochemical Properties

6-Methylisatin has been found to interact with various enzymes, proteins, and other biomolecules. For instance, derivatives of this compound, such as 6-(Methylsulfinyl)hexyl isothiocyanate (6-MITC), have been shown to possess anti-inflammatory properties. 6-MITC inhibits the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide-activated murine macrophages by suppressing the Janus kinase 2 (Jak2)-mediated JNK pathway.

Cellular Effects

The cellular effects of this compound are not fully understood due to the limited research available. It is known that this compound and its derivatives can influence cell function. For instance, 6-MITC, a derivative of this compound, has been shown to inhibit the expression of iNOS in lipopolysaccharide-activated murine macrophages. This suggests that this compound may have a role in modulating inflammatory responses at the cellular level.

Molecular Mechanism

It is known that N6-methyladenosine (m6A), an RNA modification, plays significant roles in RNA function and cellular physiology . It affects all RNA stages, including transcription, translation, and degradation . Therefore, it is plausible that this compound might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound substituted with the bromo group at the C-6 position of benzothiazole was found active but remained associated with neurotoxicity

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery . Therefore, future studies should focus on investigating the dosage effects of this compound in animal models.

Metabolic Pathways

It is known that m6A, an RNA modification, is involved in various biological functions, especially in inflammatory and immune responses . Therefore, it is plausible that this compound might be involved in similar metabolic pathways.

Transport and Distribution

It is known that drug transporters play a critical role in drug disposition by affecting absorption, distribution, and excretion . Therefore, it is plausible that similar mechanisms might be involved in the transport and distribution of this compound.

Subcellular Localization

It is known that m6A could coordinate the transport, localization, and local translation of key mRNAs in learning and memory . Therefore, it is plausible that this compound might have a similar subcellular localization and effects on its activity or function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Methylisatin can be synthesized through several methods. One common approach involves the reaction of metatoluidine with methyl mesoxalate. This reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification and crystallization to ensure the final product meets the required standards for further applications .

Análisis De Reacciones Químicas

Types of Reactions: 6-Methylisatin undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into different oxidized derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can yield reduced forms of this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly at the nitrogen or carbonyl groups, can produce a wide range of derivatives with diverse applications

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles, including amines and thiols, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methyl-1H-indole-2,3-dione derivatives, while substitution reactions can produce a variety of substituted isatin compounds .

Aplicaciones Científicas De Investigación

6-Methylisatin has numerous applications in scientific research, including:

Comparación Con Compuestos Similares

Isatin: The parent compound of 6-Methylisatin, known for its broad-spectrum biological activities.

5-Methylisatin: Another methylated derivative with distinct chemical and biological properties.

N-Methylisatin: A derivative with a methyl group at the nitrogen position, exhibiting unique pharmacological activities.

Uniqueness of this compound: this compound stands out due to the specific position of the methyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature allows for the development of novel derivatives with potentially enhanced therapeutic properties .

Propiedades

IUPAC Name |

6-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJUMJDSHGVFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920897 | |

| Record name | 6-Methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-44-5 | |

| Record name | Indole-2,3-dione, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)